molecular formula C11H12O4 B1603300 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 20825-87-0

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B1603300
CAS No.: 20825-87-0
M. Wt: 208.21 g/mol
InChI Key: LIQWCKWRILLHAQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxylate ester group.

Scientific Research Applications

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements are H302 - H318, and the precautionary statements are P280 - P305 + P351 + P338 .

Preparation Methods

The synthesis of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester group and the resulting chemical properties .

Properties

IUPAC Name

ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWCKWRILLHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586482
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20825-87-0
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of Cs2CO3 (270 g, 1.49 mol) in DMF (1000 mL) were added 3,4-dihydroxybenzoic acid ethyl ester (54.6 g, 0.3 mol) and 1,2-dibromoethane (54.3 g, 0.29 mol) at room temperature. The resulting mixture was stirred at 80° C. overnight and then poured into ice-water. The mixture was extracted with EtOAc (200 mL×3). The combined organic layers were washed with water (200 mL×3) and brine (100 mL), dried over Na2SO4 and concentrated to dryness. The residue was purified by column (Petroleum Ether/Ethyl Acetate 50:1) on silica gel to obtain 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid ethyl ester (18 g, 29%). 1H NMR (300 MHz, CDCl3) δ 7.53 (dd, J=1.8, 7.2 Hz, 2H), 6.84-6.87 (m, 1H), 4.22-4.34 (m, 6H), 1.35 (t, J=7.2 Hz, 3H).
Name
Cs2CO3
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the procedure described in Example 6A Step 1, a mixture of ethyl 3,4-dihydroxybenzoate (5.465 g, 30 mmol), 1,2-dibromoethane (5.636 g, 30 mmol), and K2CO3 (6.219 g, 45 mmol) in DMF (100 mL) was heated at 70° C. overnight. The residue was purified by silica gel chromatography with 20-50% EtOAc/hexane as eluants to afford ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate as an oil (1.423 g, 23%). 1H NMR (300 MHz, CDCl3) δ 7.58 (d, 1H), 7.56 (dd, 1H), 6.88 (d, 1H), 4.30 (m, 6H), 1.37 (t, 3H); LC-MS (ESI) m/z 209 (M+H)+.
Quantity
5.465 g
Type
reactant
Reaction Step One
Quantity
5.636 g
Type
reactant
Reaction Step One
Name
Quantity
6.219 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

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